Ferric oleate

説明

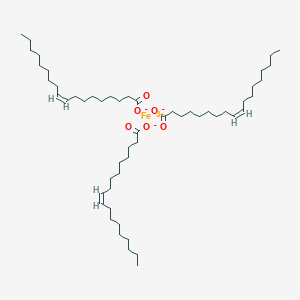

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

1120-45-2 |

|---|---|

分子式 |

C54H102FeO6 |

分子量 |

903.2 g/mol |

IUPAC名 |

iron;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/b3*10-9-; |

InChIキー |

YZALVUVMZNBNOA-GNOQXXQHSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3] |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Fe] |

他のCAS番号 |

23335-74-2 1120-45-2 |

関連するCAS |

15114-27-9 |

製品の起源 |

United States |

Synthetic Methodologies for Ferric Oleate and Derived Nanostructures

Direct Synthesis of Ferric Oleate (B1233923) Complexes

The synthesis of ferric oleate, a key precursor for the production of high-quality iron oxide nanoparticles, is primarily achieved through coordination chemistry. This involves the reaction of an iron salt with oleic acid or its corresponding salt, sodium oleate. The precise nature of the resulting this compound complex is highly dependent on the reaction conditions and subsequent purification steps.

Coordination Chemistry Approaches: Iron Salt and Oleic Acid/Sodium Oleate Reactions

The most common method for synthesizing this compound involves the reaction of an iron(III) salt, such as iron(III) chloride hexahydrate, with sodium oleate. nih.govbalikesir.edu.tr This reaction is typically carried out in a multiphase solvent system consisting of water, a low-order alcohol like ethanol (B145695), and a non-polar solvent such as hexanes. nih.govnih.govacs.org The iron salt is dissolved in the aqueous or alcohol phase, while the sodium oleate is dissolved in the organic phase. google.com Upon mixing and heating, a metathesis reaction occurs at the interface, forming this compound, which is soluble in the non-polar solvent, and sodium chloride, which remains in the aqueous phase. balikesir.edu.tr The organic layer containing the this compound complex is then separated and washed to remove byproducts. nih.gov

An alternative approach is the direct reaction of an iron salt, like iron nitrate (B79036) nonahydrate, with oleic acid at elevated temperatures. jkcs.or.krjkcs.or.kr This method can produce non-hydrated this compound complexes, and the stoichiometry can be controlled by adjusting the molar ratio of the fatty acid to the metal salt. jkcs.or.krjkcs.or.krresearchgate.netkoreascience.kr The reaction between iron pentacarbonyl and oleic acid also leads to the formation of an iron oleate complex as an intermediate before its decomposition into iron oxide nanoparticles. nih.govacs.org It is understood that oleate ligands coordinate to the iron ions through their carboxylate groups. researchgate.net

The resulting this compound is often not a simple monomeric species but can exist as a polynuclear oxo-centered iron motif, such as the trinuclear [Fe₃O]ⁿ⁺ cluster, with the charge balanced by chelating oleate ligands. nih.govnih.gov

Influence of Reaction Conditions on this compound Precursor Formation

The properties of the synthesized this compound precursor are significantly influenced by various reaction conditions. These factors can alter the composition, structure, and thermal behavior of the complex, which in turn affects the characteristics of the subsequently formed iron oxide nanoparticles. nih.govresearchgate.net

Temperature and Solvents: The reflux temperature during synthesis, which is dependent on the chosen solvents, plays a crucial role. nih.gov For instance, in the reaction between iron(III) chloride and sodium oleate, reported reflux temperatures vary from 57 to 70 °C. nih.gov The use of different solvents like ethanol and hexane (B92381) in the synthesis facilitates the separation of the this compound product from byproducts. nih.govgoogle.com The choice of solvent is also critical in direct synthesis methods; for example, non-coordinating solvents are used in the thermolysis of non-hydrated iron oleate complexes. researchgate.netkoreascience.kr

Stoichiometry and Reactants: The molar ratio of the reactants, such as the iron salt to sodium oleate or oleic acid, is a key parameter. jkcs.or.krresearchgate.net Varying the oleic acid to iron(III) molar ratio allows for control over the stoichiometric composition of the resulting non-hydrated this compound precursor. jkcs.or.krkoreascience.kr The type of iron salt used, including different oxidation states (Fe²⁺ or Fe³⁺) and counter-ions, can also impact the final precursor structure. researchgate.net

Post-Synthesis Treatment: The workup procedure, including the diligence of washing to remove byproducts like water and excess oleic acid, is critical. nih.govacs.org Thermal treatment of the as-synthesized this compound, for instance at 70 °C, can remove crystal hydrate (B1144303) water and lead to a more thermally stable complex. researchgate.netiu.edu Conversely, extraction with polar solvents like ethanol and acetone (B3395972) can remove excess oleic acid, which significantly alters the complex's structure and thermal decomposition behavior. researchgate.netiu.edu

| Parameter | Variation | Effect on this compound Precursor | Reference |

|---|---|---|---|

| Temperature | Varying reflux temperature (e.g., 57-70 °C) | Affects connectivity and composition of the complex. | nih.gov |

| Solvents | Use of multiphase systems (e.g., water, ethanol, hexanes) | Facilitates separation of product from byproducts. | nih.gov |

| Reactant Ratio | Changing oleic acid to iron salt molar ratio | Controls the stoichiometric composition of the precursor. | jkcs.or.krkoreascience.kr |

| Post-synthesis Washing | Thorough washing to remove byproducts | Reduces impurities like water and excess oleic acid, affecting stability. | nih.govacs.org |

| Thermal Treatment | Drying at elevated temperatures (e.g., 70 °C) | Removes hydrate water, leading to a more thermally stable complex. | researchgate.netiu.edu |

| Solvent Extraction | Washing with polar solvents (e.g., ethanol, acetone) | Removes free oleic acid, reorganizing the complex and altering thermal behavior. | researchgate.netiu.edu |

Development of Well-Defined this compound Precursors (e.g., FeOl-1, FeOl-2, FeOl-3)

To improve the reproducibility of iron oxide nanoparticle synthesis, researchers have focused on developing more well-defined this compound precursors, often designated with labels such as FeOl-1, FeOl-2, and FeOl-3. nih.govacs.org These designations help to differentiate precursors based on their specific synthesis and characterization, as minor variations can lead to significant differences in the final nanoparticles. nih.gov

FeOl-1 is typically synthesized by reacting iron(III) chloride and sodium oleate in a mixture of water, ethanol, and hexanes at around 70 °C. nih.govacs.org The resulting product is a highly viscous, dark red oil. nih.gov However, FeOl-1 is often compositionally inconsistent due to its propensity to retain water, oleic acid, and other byproducts. acs.org As-synthesized FeOl-1 contains a significant amount of oleic acid, which acts as a modifier during thermal decomposition. iu.edu

FeOl-2 represents a more refined precursor, often obtained through post-synthesis treatment of the initial product. iu.edu For example, thermal treatment of an as-synthesized complex at 70 °C yields a more stable precursor, which can be referred to as FeOl-2. iu.edu This treatment removes hydrate water and leads to a more thermally stable complex that decomposes at a higher temperature (around 380 °C). iu.edu Another approach to obtain a more defined precursor, also termed FeOl-2, results in a fine dark brown powder that is compositionally more consistent than FeOl-1. acs.org This version of FeOl-2 has been characterized by mass spectrometry, revealing the presence of the trinuclear iron-oxo cluster, [Fe₃O(oleate)₆]⁺. acs.org

FeOl-3 is another distinct precursor, described as a hard, waxy preparation. acs.org It can be synthesized by reacting a mixture of iron(III) chloride hexahydrate and iron(II) chloride tetrahydrate with sodium oleate in methanol. nih.gov Like FeOl-2, FeOl-3 is more compositionally consistent than FeOl-1 and leads to the formation of nanoparticles with low size dispersity upon thermal decomposition. nih.govacs.org

The development of these more defined precursors is crucial as their structure directly influences the nucleation and growth conditions during nanoparticle synthesis, thereby affecting particle size and size distribution. iu.edu

Thermal Decomposition Synthesis of Iron Oxide Nanoparticles from this compound

The thermal decomposition of a this compound precursor in a high-boiling point organic solvent is a widely used method for producing monodisperse, crystalline iron oxide nanoparticles. nih.govresearchgate.netnih.gov This process allows for excellent control over the size, shape, and composition of the resulting nanoparticles by carefully manipulating the reaction parameters. nih.govresearchgate.net The general principle involves heating the this compound complex to a high temperature, causing it to decompose and form iron oxide nuclei, which then grow into nanoparticles. nih.gov

Solvent-Mediated Thermal Decomposition Routes (e.g., 1-octadecene (B91540), octyl ether)

The choice of solvent is a critical parameter in the thermal decomposition synthesis as its boiling point determines the maximum reaction temperature, which in turn influences the size of the resulting nanoparticles. nih.gov High-boiling point, non-coordinating, or weakly coordinating solvents are typically employed.

1-Octadecene is one of the most commonly used solvents for this synthesis due to its high boiling point (approximately 317-320 °C). nih.govnih.gov Heating a solution of this compound in 1-octadecene to reflux leads to the decomposition of the precursor and the formation of iron oxide nanoparticles. nih.govnih.gov The size of the nanoparticles can be tuned by varying the reaction conditions within this solvent. nih.gov For example, using 1-octadecene as the solvent can yield nanoparticles with an average size of around 12 nm. nih.gov

Octyl ether (boiling point ~287 °C) is another effective solvent that allows for the synthesis of nanoparticles at a different temperature range, typically resulting in smaller particles compared to those synthesized in 1-octadecene under similar conditions. nih.gov For instance, using octyl ether can produce nanoparticles with a size of about 9 nm. nih.gov

Other solvents with varying boiling points have also been utilized to control nanoparticle size, including:

1-Hexadecene (boiling point ~274 °C) for smaller nanoparticles (~5 nm). nih.gov

1-Eicosene (boiling point ~330 °C) for larger nanoparticles (~16 nm). nih.gov

Trioctylamine (boiling point ~365 °C) for even larger nanoparticles (~22 nm). nih.gov

The heating rate at which the reaction mixture is brought to the decomposition temperature also has a significant impact on the final particle size. researchgate.net Slower heating rates can lead to larger particles. researchgate.netresearchgate.net The final crystalline phase of the nanoparticles, often a mixture of wüstite and a spinel phase (magnetite or maghemite), also depends on the specific synthesis conditions. iu.eduresearchgate.net

| Solvent | Boiling Point (°C) | Resulting Nanoparticle Size (nm) | Reference |

|---|---|---|---|

| 1-Hexadecene | 274 | 5 | nih.gov |

| Octyl Ether | 287 | 9 | nih.gov |

| 1-Octadecene | 317 | 12 | nih.gov |

| 1-Eicosene | 330 | 16 | nih.gov |

| Trioctylamine | 365 | 22 | nih.gov |

Surfactant and Ligand-Assisted Growth Control (e.g., oleic acid concentration, sodium oleate)

Surfactants and ligands present in the reaction mixture play a pivotal role in controlling the nucleation and growth of iron oxide nanoparticles, thereby determining their final size, shape, and dispersity. nih.govnih.govmdpi.com Oleic acid and sodium oleate are the most common surfactants used in this system. researchgate.netnih.gov

Oleic Acid Concentration: Oleic acid acts as a capping agent or stabilizer, binding to the surface of the growing nanoparticles and preventing their aggregation. nih.govmdpi.com The concentration of oleic acid relative to the iron precursor is a critical parameter for size control. nih.govnih.gov Generally, increasing the concentration of oleic acid leads to the formation of larger nanoparticles. nih.govnih.gov This is because a higher surfactant concentration can delay the nucleation event and stabilize a larger number of monomers in the solution, which then contribute to the growth of a smaller number of nuclei. nih.gov However, there is an optimal ratio of precursor to surfactant; beyond a certain point, increasing the oleic acid concentration can lead to a broader particle size distribution. nih.gov

Sodium Oleate: The addition of sodium oleate as a co-surfactant can significantly influence the shape of the resulting nanoparticles. nih.govcsic.es The oleate anion (Ol⁻) from sodium oleate is believed to selectively adsorb onto specific crystallographic facets of the growing iron oxide crystals, thus directing their growth. nih.govcsic.es For instance, the presence of sodium oleate has been shown to promote the formation of cubic-shaped nanoparticles. nih.govrsc.org By tuning the molar ratio of sodium oleate to the this compound precursor, a variety of shapes can be achieved, including plates, tetrahedrons, and octahedrons. The absolute concentration of sodium oleate, rather than just its ratio to oleic acid, appears to be the primary factor in shape determination. csic.es

The interplay between different surfactants, such as oleic acid and oleylamine, can also be used to modify nanoparticle properties. nih.govacs.org The ligands not only prevent aggregation but can also influence the decomposition kinetics of the iron precursor, which in turn impacts the nucleation and growth processes. nih.gov

Control over Nanoparticle Size and Size Distribution

The precise control over the size and size distribution of iron oxide nanoparticles derived from this compound is critical, as these parameters directly influence their physical and magnetic properties. nih.gov Various synthetic parameters in the thermal decomposition of this compound can be manipulated to achieve desired nanoparticle dimensions.

Key factors influencing nanoparticle size include the reaction temperature, heating rate, reaction time, precursor concentration, and the ratio of surfactant to precursor. nih.govtandfonline.com Generally, increasing the synthesis temperature, within a certain range, leads to larger nanoparticles. nih.govtandfonline.com For instance, in the thermal decomposition of iron (III) oleate in 1-octadecene, increasing the reaction temperature from 275°C to 320°C results in a corresponding increase in particle size. nih.gov The duration of the reaction at a set temperature, or aging time, also plays a role, with longer times typically yielding larger particles. tandfonline.com

The concentration of the iron oleate precursor and the amount of excess oleic acid (surfactant) are also pivotal. nih.govtandfonline.com A higher concentration of the precursor can lead to smaller nanoparticles due to an increased number of nucleation events. tandfonline.com Conversely, increasing the molar ratio of oleic acid to the iron precursor generally results in larger particles, although an excessively high ratio can broaden the size distribution. nih.gov This is because excess oleic acid can delay nucleation, allowing for a longer growth phase. nih.gov The drying time and temperature of the iron oleate precursor before synthesis can also be used as a fine control parameter for nanoparticle size, with longer drying times at a given temperature leading to larger nanoparticles. researchgate.net

Seed-mediated growth is another effective strategy for achieving larger, monodisperse nanoparticles. tandfonline.com In this approach, pre-synthesized nanoparticles are used as seeds for further growth by introducing additional precursor. tandfonline.com The heating rate to the final reaction temperature also has a significant impact; a slower heating rate can lead to larger particles by allowing more time for monomer addition to existing nuclei rather than forming new nuclei. tandfonline.comresearchgate.net By carefully tuning these parameters, iron oxide nanoparticles with sizes ranging from approximately 2 to 35 nm can be synthesized with narrow size distributions (polydispersity less than 5%). nih.govtandfonline.comresearchgate.net

Table 1: Influence of Synthesis Parameters on Iron Oxide Nanoparticle Size

| Parameter | Effect on Nanoparticle Size | Reference(s) |

|---|---|---|

| Reaction Temperature | Higher temperature generally leads to larger particles. | nih.govtandfonline.com |

| Heating Rate | Slower heating rate can result in larger particles. | tandfonline.comresearchgate.net |

| Reaction Time | Longer reaction time typically yields larger particles. | tandfonline.com |

| Precursor Concentration | Higher concentration can lead to smaller particles. | tandfonline.com |

| Surfactant-to-Precursor Ratio | Higher ratio generally results in larger particles. | nih.gov |

| Precursor Drying Time | Longer drying time can produce larger particles. | researchgate.net |

| Seed-Mediated Growth | Allows for the synthesis of larger, monodisperse particles. | tandfonline.com |

Control over Nanoparticle Morphology and Shape (e.g., Spherical, Cubic, Whisker, Rod-like)

The morphology of iron oxide nanoparticles derived from this compound can be precisely controlled to produce various shapes, including spherical, cubic, and rod-like structures, by manipulating the synthetic conditions. nih.govresearchgate.netnih.gov The final shape is determined by the relative growth rates of different crystallographic facets, which can be influenced by the choice of surfactants, additives, and solvents. rsc.orgunizar.es

The synthesis of spherical nanoparticles is often achieved through the thermal decomposition of an iron oleate precursor in the presence of excess oleic acid. nih.govresearchgate.net The oleic acid acts as a stabilizing agent, promoting isotropic growth. unizar.es

The formation of cubic nanoparticles is typically induced by the addition of sodium oleate to the reaction mixture containing iron oleate and oleic acid. nih.govresearchgate.net It is proposed that the oleate ions from sodium oleate preferentially adsorb onto the {100} facets of the growing nanocrystals, slowing their growth rate relative to other facets and thereby promoting a cubic morphology. unizar.es By adjusting the ratio of oleic acid to sodium oleate, the morphology can be tuned. nih.gov

More complex shapes such as nanorods and other anisotropic structures can also be synthesized. For instance, the use of specific solvent and template combinations, such as ethylenediamine (B42938) as a soft template, can lead to the formation of single-crystal Fe3O4 nanorods. nih.gov The introduction of certain impurities or additives can also direct the growth towards specific morphologies. For example, the presence of chloride ions has been suggested to induce the formation of octapod-shaped nanocrystals. uantwerpen.be Furthermore, the solvent itself can play a role; using squalene (B77637) or octadecene has been shown to induce the reduction of the iron precursor, leading to core/shell structures in nanocubes. researchgate.netrsc.org

The reaction temperature and aging time also influence the final particle shape. At different temperatures, the particle shape can evolve from cuboctahedron to cube and then to octopods with increasing temperature and aging time. researchgate.net By carefully controlling these synthetic levers, a diverse library of iron oxide nanoparticle morphologies can be accessed.

Phase Control in Derived Iron Oxide Nanostructures (e.g., Magnetite, Maghemite, Wüstite)

Controlling the crystallographic phase of iron oxide nanoparticles synthesized from this compound is crucial, as the phase (e.g., magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), or wüstite (FeO)) dictates the material's magnetic properties. nih.govnih.gov The thermal decomposition of iron oleate often initially produces wüstite (FeO) nanoparticles, which can then be oxidized to magnetite or maghemite. nih.govwashington.edu

The final phase is highly dependent on the reaction conditions, including the atmosphere, temperature, and the presence of oxidizing or reducing agents. nih.govwashington.edu For instance, synthesis under an inert atmosphere tends to favor the formation of wüstite or magnetite, while subsequent controlled oxidation is necessary to obtain pure maghemite. nih.gov The introduction of a controlled amount of an oxidant, such as 1% oxygen in argon, at high temperatures can be used to convert the initially formed wüstite nanoparticles into highly magnetic magnetite. washington.edu

The choice of iron precursor and its purity can also influence the resulting phase. nih.gov For example, the thermal decomposition of iron pentacarbonyl (Fe(CO)₅) in the presence of oleic acid initially forms wüstite, which is then oxidized to magnetite. nih.gov In contrast, using iron oxyhydroxide (FeOOH) as a precursor can lead directly to magnetite, which can be further oxidized to maghemite upon annealing. nih.gov The addition of certain impurities, like sodium oleate, to an iron oleate precursor has been shown to produce wüstite-magnetite core-shell structures. nih.gov

The solvent can also play a role in determining the final phase. Some solvents can act as reducing agents at high temperatures, influencing the oxidation state of the iron and thus the resulting oxide phase. nih.govrsc.org By carefully controlling these parameters, it is possible to selectively synthesize phase-pure magnetite or maghemite nanoparticles, which are desirable for many applications due to their superparamagnetic properties, or to create mixed-phase core/shell structures. nih.govnih.gov

Alternative Synthetic Approaches Utilizing this compound as an Intermediate or Component

While the direct thermal decomposition of a pre-synthesized this compound complex is a common method, alternative synthetic strategies also utilize this compound or oleate species as a key component to produce iron oxide nanoparticles. These methods offer different advantages in terms of scalability, solvent systems, and the resulting nanoparticle properties.

Co-precipitation Methods with Oleate Modification

The co-precipitation method is a widely used, scalable, and often simpler approach for synthesizing iron oxide nanoparticles. rsc.orgconicet.gov.ar This technique typically involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base. conicet.gov.arrasayanjournal.co.in To improve the stability and dispersibility of the resulting nanoparticles, and to control their growth, oleic acid or sodium oleate is often introduced into the synthesis. rsc.orgconicet.gov.arresearchgate.net

The oleate can be added at different stages of the co-precipitation process. conicet.gov.ar When added before the precipitating agent, the oleate can coat the newly formed nuclei, preventing aggregation and controlling crystal growth. conicet.gov.ar This in-situ surface modification with oleate helps to mitigate the strong magnetic dipole-dipole interactions and van der Waals forces that would otherwise lead to agglomeration. rsc.org The resulting oleate-coated nanoparticles are often hydrophobic and readily dispersible in nonpolar solvents. rsc.orgrasayanjournal.co.in The amount of oleic acid added can influence the final particle size. rasayanjournal.co.in This method provides a versatile route to produce stable, functionalized iron oxide nanoparticles. rsc.orgrsc.org

Hydrothermal Synthesis in the Presence of Oleates

Hydrothermal synthesis is another powerful method for producing crystalline iron oxide nanoparticles. researchgate.netthno.org This technique involves heating an aqueous solution of iron precursors in a sealed vessel, known as an autoclave, to temperatures above the boiling point of water. nih.gov The elevated temperature and pressure facilitate the dissolution and recrystallization of the iron oxide, leading to the formation of well-defined nanoparticles with narrow size distributions. thno.org

The presence of oleates during hydrothermal synthesis can serve multiple purposes. researchgate.net Similar to the co-precipitation method, oleates can act as a capping agent to control particle size and prevent aggregation. researchgate.net The hydrothermal conditions, including reaction temperature and time, can be tuned to increase the crystal size and enhance the magnetic properties of the oleate-coated nanoparticles. researchgate.net For instance, subjecting nanoparticles initially formed by co-precipitation to a subsequent hydrothermal treatment in the presence of oleates can lead to an increase in their average diameter and saturation magnetization. researchgate.net This approach combines the simplicity of co-precipitation with the advantages of hydrothermal processing to yield high-quality, crystalline iron oxide nanoparticles.

Radiolytic Synthesis Involving this compound-like Complexes

Radiolytic synthesis is a less common but effective method for producing metal and metal oxide nanoparticles. This technique utilizes ionizing radiation, such as gamma rays, to generate reducing radicals in a solution, which then reduce metal ions to form nanoparticles. nih.govmdpi.com In the context of iron oxide nanoparticle synthesis, an aqueous solution containing a ferric salt (e.g., FeCl₃) and a stabilizing agent is irradiated. nih.govmdpi.com

While not explicitly forming a pre-synthesized this compound complex in a separate step, the principle of using a carboxylate-containing molecule like polyacrylate, which is structurally similar to oleate in its functional group, can be applied as a stabilizer. mdpi.com The radiolytically generated hydrated electrons (e⁻aq) and other reducing species reduce the Fe³⁺ ions. nih.govmdpi.com The stabilizer in the solution, analogous to oleate, adsorbs onto the surface of the nascent nanoparticles, controlling their growth and preventing agglomeration. mdpi.com This method allows for the synthesis of very small, ultra-fine nanoparticles at room temperature without the need for high temperatures or additional chemical reducing agents. mdpi.com

Structural and Compositional Elucidation of Ferric Oleate and Its Derivatives

Spectroscopic Characterization of Ferric Oleate (B1233923) Complexes

Spectroscopic techniques are invaluable tools for elucidating the coordination environment and functional groups present in ferric oleate complexes. Fourier Transform Infrared (FTIR) spectroscopy, in particular, provides detailed insights into ligand coordination and the nature of the iron-oleate bond.

Fourier Transform Infrared Spectroscopy (FTIR) for Ligand Coordination and Functional Group Analysis

FTIR spectroscopy is a powerful method for analyzing the chemical structure of this compound complexes. The characteristic infrared absorption bands reveal the coordination mode between the iron center and the carboxylate group of the oleate ligand.

Key vibrational bands in the FTIR spectra of this compound complexes include:

Asymmetric and Symmetric COO- Stretching: The positions of the asymmetric (ν_as(COO-)) and symmetric (ν_s(COO-)) stretching vibrations of the carboxylate group are indicative of its coordination mode. researchgate.net These bands typically appear in the regions of 1650-1510 cm⁻¹ and 1400-1280 cm⁻¹, respectively. iu.edu

Presence of Free Oleic Acid: A peak around 1710-1712 cm⁻¹ is often attributed to the C=O stretching vibration of free or uncoordinated oleic acid, indicating its presence as a separate component or a loosely bound ligand within the complex. researchgate.netnih.govnih.gov The disappearance of this peak upon treatment with a base like sodium methoxide (B1231860) confirms the removal of free oleic acid. researchgate.net

Iron-Oxo Core Vibrations: Peaks in the lower frequency region, between 500 and 650 cm⁻¹, can provide information about the charge of the iron-oxo core. acs.org For instance, a peak observed at 550 cm⁻¹ has been associated with a mixed-valence [Fe₃O]⁶⁺ core. nih.gov

Studies have shown that the FTIR spectra of this compound can vary depending on the synthesis and purification methods. For example, drying conditions and extraction with polar solvents can alter the structure of the complex, which is reflected in the FTIR spectrum. iu.edu The presence of a significant fraction of oleic acid in as-synthesized this compound can act as a modifier during thermal decomposition and as an additional stabilizer for the resulting iron oxide nanoparticles. iu.edu

The following table summarizes characteristic FTIR peaks observed in this compound complexes from various studies:

| Peak Position (cm⁻¹) | Assignment | Reference |

| ~1711 | C=O stretch of free oleic acid or unidentate carboxylate | nih.gov |

| ~1593 | Bridging metal-carboxylate | nih.gov |

| ~1562 | Asymmetrical carboxylate vibration | researchgate.net |

| ~1524 | Bidentate metal-carboxylate | nih.gov |

| ~1438 | Carbonyl group of free oleic acid | nih.gov |

| ~1437 | Symmetrical carboxylate vibration | researchgate.net |

| 550 | [Fe₃O]⁶⁺ mixed-valence core | nih.gov |

Vibrational Fingerprinting of Oleate Coordination Modes

The coordination of the oleate ligand to the iron center can occur in several modes, including unidentate, bidentate (chelating), and bridging. The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group is a key parameter used to distinguish between these coordination modes.

Unidentate Coordination: In this mode, only one oxygen atom of the carboxylate group is bonded to the metal ion.

Bidentate (Chelating) Coordination: Both oxygen atoms of the carboxylate group are bonded to the same metal ion.

Bridging Coordination: The carboxylate group links two different metal ions.

Different drying methods and precursor preparations can influence the dominant coordination mode. For instance, one study found that while both bidentate and bridging coordination modes were present in a this compound precursor, the bridging mode was more pronounced after a specific drying method. nih.gov Another study suggested that a bidentate configuration was the dominant coordination mode in their as-prepared iron oleate. researchgate.net

The following table outlines the different coordination modes of the oleate ligand:

| Coordination Mode | Description |

| Ionic | The oleate exists as a free anion. |

| Unidentate | One oxygen atom of the carboxylate group coordinates to the iron center. |

| Bidentate | Both oxygen atoms of the carboxylate group coordinate to the same iron center. |

| Bridging | The carboxylate group coordinates to two different iron centers. |

Structural Analysis of Iron-Oxo-Oleate Clusters

Identification of Trinuclear Oxo-Centered Iron Motifs (e.g., [Fe₃O]ⁿ⁺)

It is widely accepted that the iron oleate precursor for iron oxide nanoparticle synthesis is not a simple mononuclear complex but rather contains a trinuclear oxo-centered iron motif, [Fe₃O]ⁿ⁺. nih.govacs.orgacs.org In this structure, three iron atoms are bridged by a central oxygen atom, and the charge of this core is balanced by the surrounding oleate ligands. acs.org

The charge of the trinuclear iron-oxo cluster can be inconsistent, with some studies suggesting a mixed-valence [Fe₃O]⁶⁺ core, while others, based on X-ray photoelectron spectroscopy (XPS), indicate an all-Fe³⁺ core. acs.org The presence of these trinuclear clusters has been confirmed by various analytical techniques, including mass spectrometry. acs.orgresearchgate.net These clusters can be considered as single-source precursors for the formation of stoichiometric iron oxide nanocrystals. rsc.org

Mass Spectrometry (e.g., MALDI-MS) for Cluster Size and Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for determining the size and molecular weight of these iron-oxo-oleate clusters with minimal fragmentation. acs.org

MALDI-MS analysis of different iron oleate preparations has consistently shown the presence of the trinuclear iron-oxo cluster, [Fe₃O(oleate)₆]⁺, with a corresponding molecular ion peak at approximately 1872 Da. nih.govacs.org The observation of fragment ions corresponding to the sequential loss of oleate ligands, such as [Fe₃O(oleate)₅]⁺ and [Fe₃O(oleate)₄]⁺, further confirms the structure of the parent cluster. nih.govacs.org These findings from mass spectrometry provide strong evidence that the fundamental building block of the this compound precursor is a trinuclear oxo-centered cluster. acs.orgresearchgate.net

Influence of Precursor Structure on Nanoparticle Formation

The structure and composition of the this compound precursor have a profound impact on the subsequent formation of iron oxide nanoparticles. iu.edunih.govacs.org Variations in the precursor can affect the nucleation and growth processes, ultimately influencing the size, shape, and dispersity of the resulting nanoparticles. researchgate.net

Several factors related to the precursor structure are crucial:

Presence of Free Oleic Acid: As-synthesized this compound often contains a significant amount of free oleic acid, which can act as a modifier, altering the decomposition process and serving as an extra stabilizer for the nanoparticles. iu.edu Removal of this excess oleic acid can lead to a reorganization of the this compound complex and a change in its thermal behavior. iu.eduresearchgate.net

Drying and Purification: The treatment of the as-synthesized precursor, such as drying temperature and extraction with solvents, can remove components like crystal hydrate (B1144303) water and free oleic acid, leading to a more thermally stable complex. iu.edu This, in turn, can affect the nucleation temperature and the separation between nucleation and growth, which are critical for controlling particle size and distribution. iu.eduresearchgate.net

Coordination Environment: The specific coordination modes of the oleate ligands in the precursor can influence the reactivity and decomposition pathway, thereby affecting the morphology of the final nanoparticles. nih.gov For example, a more pronounced bridging metal-carboxylate coordination has been linked to the formation of distinct concave cubic nanoparticles. nih.gov

In Situ Formation: The in situ formation of the iron oleate precursor from reactants like iron(III) chloride and sodium oleate, followed by immediate decomposition, can lead to nanoparticles with a homogeneous composition. rsc.org

Characterization of Derived Iron Oxide Nanostructures

The thermal decomposition of this compound is a prominent method for synthesizing iron oxide nanoparticles with controlled sizes and morphologies. Comprehensive characterization of the resulting nanostructures is crucial to understanding their physical and chemical properties, which dictates their suitability for various applications. A suite of analytical techniques is employed to elucidate the crystal structure, morphology, chemical state, thermal stability, and formation dynamics of these nanoparticles.

X-ray Diffraction (XRD) for Crystallite Size, Lattice Strain, and Phase Purity

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline nature of iron oxide nanoparticles derived from this compound. The diffraction pattern provides a wealth of information regarding the phase composition, crystallite size, and lattice strain within the nanoparticles.

Phase Purity: The positions and relative intensities of the diffraction peaks are compared to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present. For instance, diffraction peaks at 2θ values of approximately 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° correspond to the (220), (311), (400), (422), (511), and (440) planes of a cubic spinel structure, confirming the formation of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). doi.orgmurdoch.edu.auaimspress.com The absence of peaks from other phases, such as goethite or hematite (B75146), indicates the phase purity of the synthesized nanoparticles. murdoch.edu.auaimspress.com However, in many cases, the thermal decomposition of iron oleate can lead to nanoparticles containing both wüstite (FeO) and spinel phases. iu.edu

Crystallite Size: The average crystallite size of the nanoparticles can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This method relates the full width at half maximum (FWHM) of a diffraction peak to the crystallite size. For example, studies have reported successfully synthesizing oleic acid-functionalized Fe₃O₄ nanoparticles with a crystallite size of approximately 12.17 nm. rsc.org

Lattice Strain: Micro-strain within the crystal lattice, which can be induced by defects or surface tension, also contributes to peak broadening. The Williamson-Hall (W-H) analysis is a common method used to decouple the effects of crystallite size and lattice strain on peak broadening. murdoch.edu.au By plotting βcosθ versus 4sinθ (where β is the FWHM), both the strain and crystallite size can be extracted from the slope and intercept of the resulting line, respectively. murdoch.edu.au This analysis has been used to determine properties such as compressive stress and average micro-strain in magnetite nanoparticles. murdoch.edu.auaimspress.com

| Parameter | Technique/Method | Information Obtained | Example Finding |

|---|---|---|---|

| Phase Identification | Comparison with JCPDS database | Crystal structure and phase composition (e.g., Magnetite, Maghemite, Wüstite). doi.orgiu.edu | Diffraction peaks match JCPDS card no. 19-629 for pure Fe₃O₄. murdoch.edu.auresearchgate.net |

| Crystallite Size | Scherrer Equation | Average size of the crystalline domains. | Calculated crystallite size of ~12 nm for oleic acid-coated Fe₃O₄ NPs. rsc.org |

| Lattice Strain | Williamson-Hall Analysis | Quantification of micro-strain within the crystal lattice. murdoch.edu.au | Determination of compressive stress and an average micro-strain of 2.54 × 10⁻³. murdoch.edu.auaimspress.com |

Electron Microscopy (TEM, HRTEM, SEM) for Morphological Features and Core-Shell Architectures

Electron microscopy techniques are indispensable for visualizing the morphology, size distribution, and detailed structural features of iron oxide nanoparticles.

Transmission Electron Microscopy (TEM): TEM offers higher resolution images, allowing for the direct visualization of individual nanoparticles. This technique is crucial for determining the precise size, shape (e.g., spherical, cubic, cuboctahedral), and size distribution of the nanoparticles. researchgate.netacs.org TEM images can confirm the uniformity of the particle distribution. rsc.org

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides crystallographic information at the atomic level. It allows for the visualization of lattice fringes, which are the regular arrangement of atoms within a crystal. The spacing between these fringes can be measured and compared to known values for different iron oxide phases, confirming the crystal structure identified by XRD. rsc.orgmdpi.com HRTEM is particularly powerful for identifying core-shell architectures, such as a wüstite (FeO) core surrounded by a magnetite (Fe₃O₄) shell, which can form during the thermal decomposition of this compound. researchgate.netnih.gov The oleic acid coating on the nanoparticle surface can also be visualized. rsc.org

| Technique | Primary Information | Specific Applications for this compound-Derived NPs |

|---|---|---|

| SEM | Surface morphology, size of agglomerates. | Confirming overall spherical or circular shape. diva-portal.orgchemmethod.com |

| TEM | Particle size, shape, and distribution. researchgate.net | Revealing uniform, monodisperse spherical or cubic nanoparticles. rsc.org |

| HRTEM | Crystal structure, lattice fringes, defects, core-shell structures. diva-portal.orgmdpi.com | Visualizing lattice spacing (e.g., corresponding to the (311) plane of magnetite) and identifying FeO@Fe₃O₄ core-shell structures. rsc.orgresearchgate.netnih.gov |

Spectroscopic Techniques for Elemental and Chemical State Analysis (e.g., XPS, Raman Spectroscopy)

Spectroscopic techniques are employed to probe the elemental composition and the chemical (oxidation) states of the elements within the nanoparticles.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative elemental composition and, crucially, information about the chemical states of iron and oxygen. frontiersin.org By analyzing the binding energies of the Fe 2p core level, it is possible to distinguish between the different oxidation states of iron (Fe²⁺ and Fe³⁺). The Fe 2p spectrum of iron oxides is complex, but the binding energy for Fe²⁺ is typically around 710 eV, while for Fe³⁺ it is around 711 eV. researchgate.net This distinction is vital for confirming the presence of magnetite (which contains both Fe²⁺ and Fe³⁺) versus maghemite or hematite (which contain only Fe³⁺). researchgate.net XPS can also reveal the bonding between the iron oxide surface and the oleate capping agent. frontiersin.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the specific vibrational modes of a material and can be used to unequivocally identify different iron oxide phases. Each phase has a unique Raman fingerprint. For example, magnetite (Fe₃O₄) typically shows a strong peak around 670-680 cm⁻¹, while maghemite (γ-Fe₂O₃) has characteristic peaks in the range of 350-725 cm⁻¹, and hematite (α-Fe₂O₃) exhibits distinct peaks at approximately 225, 293, 412, 498, and 613 cm⁻¹. researchgate.netmdpi.com This makes Raman an excellent tool for distinguishing between magnetite and its oxidation product, maghemite, which can be challenging with XRD alone due to their similar crystal structures. researchgate.net

Thermal Analysis (TGA, DSC, DTA) for Decomposition Pathways and Stability

Thermal analysis techniques are critical for understanding the decomposition of the this compound precursor and the thermal stability of the resulting iron oxide nanoparticles.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When applied to the this compound complex, TGA reveals the decomposition temperatures and the mass loss associated with the removal of oleate ligands. nih.gov For the final nanoparticles, TGA can quantify the amount of organic coating (oleic acid) on the surface and determine the thermal stability of the nanoparticles. doi.orgresearchgate.net Typically, a significant weight loss is observed at temperatures above 250-300°C, corresponding to the breakdown of the oleate complex and the formation of iron oxide. nih.govjkcs.or.kr

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): DSC and DTA measure the heat flow to or from a sample as it is heated, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) transitions. jkcs.or.krjkcs.or.kr For the this compound precursor, DSC/DTA can identify the temperatures of melting, decomposition, and crystallization (nanoparticle nucleation). nih.gov The decomposition of the iron oleate complex is typically observed as an endothermic peak above 300°C. jkcs.or.kr The separation between the nucleation and growth events, which can be inferred from DSC data, is crucial for controlling the monodispersity of the resulting nanoparticles. iu.edu

| Technique | Measurement | Information Gained on this compound System |

|---|---|---|

| TGA | Mass vs. Temperature | Decomposition temperatures of precursor, thermal stability of NPs, quantification of oleate coating. doi.orgnih.gov |

| DSC | Heat Flow vs. Temperature | Identifies endothermic/exothermic events like decomposition and nucleation. nih.govjkcs.or.kr |

| DTA | Temperature Difference vs. Temperature | Similar to DSC, detects thermal events and phase transitions. jkcs.or.krjkcs.or.kr |

Small-Angle X-ray Scattering (SAXS) for Real-time Structural Evolution and Self-Assembly

SAXS is a powerful technique for studying the structure of nanoparticles and their assemblies at the nanoscale in real-time (in-situ). It provides statistically significant data on particle size, shape, distribution, and interactions in solution. mdpi.com

Structural Evolution: In-situ SAXS experiments can monitor the formation of iron oxide nanoparticles from the thermal decomposition of this compound as it happens. This allows researchers to observe the rapid formation of primary particles and track their growth and aggregation dynamics. mdpi.com

Self-Assembly: When dispersed in a solvent, oleate-capped nanoparticles can self-assemble into ordered superlattices. SAXS is used to study these structures, which can be influenced by factors like solvent polarity and the application of an external magnetic field. uni-bayreuth.de The scattering patterns reveal the type of lattice (e.g., simple cubic, face-centered cubic) and the interparticle spacing. rsc.org Time-resolved SAXS can track structural transformations within these superlattices during processes like solvent evaporation, providing insights into the forces driving the assembly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

The thermal decomposition of this compound is a complex chemical process that can generate various byproducts alongside the desired iron oxide nanoparticles. Understanding these byproducts is important for elucidating the reaction mechanism.

GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile organic compounds. In the context of nanoparticle synthesis from this compound, headspace GC-MS can be used to analyze the gaseous byproducts released during the reaction. nih.govacs.org This analysis can help identify compounds such as aldehydes, which may be formed from the breakdown of oleic acid or other organic species in the reaction mixture. nih.govacs.org Identifying these byproducts provides crucial clues about the underlying chemical transformations and reactivity of the iron oleate precursor during nanoparticle formation. nih.gov

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Ratios

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the oxidation state and local coordination environment of atoms in a material. researchgate.net For iron-containing compounds like this compound and its derivatives, particularly in nanoparticle form, Fe K-edge XANES is highly effective for quantifying the ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) ions. ucl.ac.uk

The fundamental principle behind using XANES to determine oxidation states lies in the position and features of the absorption edge. A clear chemical shift in the X-ray absorption near-edge structure (XANES) region characterizes the change of the oxidation state of Fe ions. uni-augsburg.de Specifically, the absorption edge shifts to higher energies as the oxidation state of the iron atom increases. acs.orgesrf.fr For instance, the energy position for Fe³⁺ is higher than for Fe²⁺. esrf.fr In a study of iron oxide nanoparticles, the half-maximum position of the absorption edge for γ-Fe₂O₃ (containing only Fe³⁺) was found to be 1.7 ± 0.3 eV higher than that of Fe₃O₄ (a mix of Fe²⁺ and Fe³⁺) and 3.2 ± 0.5 eV higher than that of FeO (containing only Fe²⁺). uni-augsburg.de

The pre-edge region of the XANES spectrum, which corresponds to the 1s to 3d electronic transitions, provides further detailed information about the oxidation state and local geometry of the iron ions. uni-augsburg.deacs.org The intensity and centroid position of these pre-edge peaks are sensitive to the Fe²⁺/Fe³⁺ ratio. ucl.ac.ukharvard.edu By analyzing the pre-edge features, researchers can estimate the relative amounts of Fe²⁺ and Fe³⁺. uni-augsburg.de For example, a study on iron oxide nanoparticles synthesized via thermal decomposition of iron oleate used linear combination fitting of the XANES spectra with reference compounds (FeO, Fe₃O₄, and γ-Fe₂O₃) to determine the phase composition. The as-prepared sample was found to be a mixture of approximately 2.5% FeO, 44.9% Fe₃O₄, and 52.6% γ-Fe₂O₃. acs.org

The analysis of XANES data often involves comparing the spectra of the sample to those of well-characterized reference compounds. acs.orgiucr.org Linear combination analysis (LCA) is a common method where the sample spectrum is fitted with a linear combination of spectra from reference materials to quantify the proportion of each phase or oxidation state. ucl.ac.ukacs.org

Below is a table summarizing findings from a study that used XANES to determine the composition of iron oxide nanoparticles, which are often synthesized from this compound precursors.

| Sample | FeO (%) | Fe₃O₄ (%) | γ-Fe₂O₃ (%) |

| As-prepared Nanoparticles | 2.5 ± 5 | 44.9 ± 5 | 52.6 ± 5 |

| Annealed Nanoparticles | - | Becomes 83.9% γ-Fe₂O₃ upon annealing | - |

| Data sourced from a study on the phase composition of iron oxide nanoparticles using hard X-ray absorption spectroscopy. acs.org |

This table demonstrates how XANES can quantify the changes in oxidation state and phase composition resulting from processes like annealing. The technique's ability to probe the electronic structure makes it an indispensable tool for characterizing the oxidation state ratios in this compound and related nanomaterials. acs.orgmathnet.ru

Mechanistic Insights into Ferric Oleate Reactivity and Nanoparticle Formation

Nucleation and Growth Phenomena in Nanoparticle Synthesis

The formation of nanoparticles from the decomposed ferric oleate (B1233923) monomers is governed by the principles of nucleation and growth. nih.govnih.gov This two-stage process, often described by the LaMer model, is fundamental to controlling the final size, shape, and distribution of the synthesized nanoparticles. nih.gov

Nucleation is the first step, where a critical concentration of monomer units (formed from the decomposition of the ferric oleate precursor) is reached, leading to the spontaneous formation of small, stable nuclei or seeds. rsc.orgucl.ac.uk This is a thermodynamically driven process that occurs when the system becomes supersaturated with monomers. nih.govucl.ac.uk Nucleation can be homogeneous, occurring uniformly throughout the solution, or heterogeneous, forming on existing surfaces or impurities. ucl.ac.uk

Growth is the subsequent process where these newly formed nuclei increase in size. This occurs as more monomer units from the solution diffuse to and deposit onto the surface of the existing nuclei. ucl.ac.uk A key strategy for synthesizing monodisperse nanoparticles is to separate these two stages in time. nih.gov Ideally, a short, rapid "burst" of nucleation occurs, creating a large number of nuclei simultaneously. After this burst, the concentration of monomers drops below the level required for further nucleation, and the remaining monomers contribute only to the growth of the existing particles. iu.eduresearchgate.net

The concentration of oleic acid, often added in excess to act as a surfactant, has a profound impact on both the nucleation and growth stages. nih.govresearchgate.net

Nucleation Delay: Increasing the concentration of oleic acid delays the onset of nucleation. nih.govresearchgate.net For example, in one study, increasing the molar ratio of additional oleic acid to iron (III) oleate from 5:1 to 19:1 delayed the start of nucleation from approximately 1.5 hours to 2.5 hours. nih.gov The excess oleic acid acts as a surfactant, coating the precursor molecules and early-stage clusters, which increases the energy barrier for forming stable nuclei. nih.gov

Particle Growth and Size Control: The concentration of oleic acid is a primary parameter for controlling the final size of the iron oxide nanoparticles. nih.govnih.govresearchgate.net By varying only the concentration of oleic acid, nanoparticle sizes ranging from 7 nm to 100 nm have been achieved. researchgate.net Generally, a higher concentration of oleic acid leads to larger nanoparticles. nih.gov This might seem counterintuitive, but the delayed nucleation means fewer nuclei are formed. With fewer nuclei competing for the available monomer, each nucleus can grow to a larger final size. nih.govresearchgate.net However, there is a limit; at very high surfactant-to-precursor ratios (e.g., above 20:1 for iron oleate), the particle size distribution tends to broaden. nih.gov

| Molar Ratio (Oleic Acid:Fe(CO)₅) | Nucleation Time (approx.) | Resulting Particle Diameter | Source |

| 1.5:1 | Shorter | A few nanometers | researchgate.net |

| 2.5:1 | Longer | > 10 nm | researchgate.net |

| 3:1 | Extended | Broader size distribution | researchgate.net |

| Molar Ratio (Oleic Acid:Fe(III) Oleate) | Nucleation Delay (approx.) | Resulting Particle Diameter (approx.) | Source |

| 5:1 | 1.5 hours | ~12 nm | nih.gov |

| 19:1 | 2.5 hours | ~22 nm | nih.gov |

| >20:1 | N/A | Broad size distribution | nih.gov |

Ostwald ripening is a phenomenon observed during the later stages of nanoparticle growth. It describes a process where larger particles grow at the expense of smaller, less stable ones, which dissolve back into the solution. mdpi.com This occurs because smaller particles have a higher surface energy and are therefore less thermodynamically stable than larger particles. While this process can lead to an increase in the average particle size over time, it is often a cause of broadening the size distribution (polydispersity). mdpi.com

Controlling or preventing Ostwald ripening is crucial for maintaining a narrow size distribution. The presence of surfactants, such as oleic acid, plays a key role in this control. worldscientific.commdpi.com The surfactant molecules adsorb onto the nanoparticle surface, stabilizing them and slowing down the diffusion of monomers between particles. This stabilization hinders the dissolution of smaller particles and the growth of larger ones, thereby preserving the monodispersity achieved after the initial growth phase. worldscientific.commdpi.com By carefully managing reaction parameters like temperature, time, and surfactant concentration, the effects of Ostwald ripening can be minimized, allowing for the synthesis of highly uniform nanoparticles. nih.govnih.gov

Influence of Oleic Acid Concentration on Nucleation Delay and Particle Growth

Self-Assembly Mechanisms of this compound-Derived Precursors and Nanoparticles

The formation of iron oxide nanoparticles from this compound precursors is not a simple precipitation event but rather a sophisticated process governed by self-assembly phenomena. The long-chain oleate ligands associated with the iron precursors play a crucial role in orchestrating the assembly of intermediate structures that template the subsequent nucleation and growth of nanoparticles.

Iron complexes with long-chain oleate ligands have a propensity to self-assemble into layered mesophases. rsc.orgrsc.org These structures can further evolve into vesicular mesophases, which are essentially closed, spherical entities. rsc.org This transformation is significant as it facilitates the sequestration of iron cations within the vesicle walls. rsc.orgrsc.org In organic media, these self-assemblies can form bilayers with the iron cations located in the central part, which then close into vesicular shapes. rsc.org

In situ liquid phase transmission electron microscopy (IL-TEM) has provided direct evidence for the spontaneous formation of these vesicular assemblies. rsc.orgrsc.org These assemblies consist of iron polycation-based precursors sandwiched between layers of stearate (B1226849) (a similar long-chain carboxylate). rsc.orgrsc.org The nucleation of the iron oxide nanoparticles has been observed to occur specifically within the walls of these vesicles. rsc.orgrsc.org Following nucleation, the vesicles collapse as the iron precursors are consumed during the growth of the nanoparticles. rsc.orgrsc.org

The self-assembly of this compound precursors into vesicular structures is a critical pre-nucleation step. rsc.orgrsc.org This organization of the iron precursors provides a confined reaction environment that dictates where nucleation occurs. rsc.orgrsc.org The localization of iron cations within the vesicle walls creates regions of high precursor concentration, which is favorable for nucleation. rsc.orgrsc.org

This mechanism, where self-assembly precedes nucleation, is not unique to this compound systems and has been observed in the crystallization of various other materials, including proteins and some minerals. rsc.orgrsc.org The direct observation of these pre-nucleation globules and the subsequent formation of nuclei within their walls provides strong evidence for a self-assembly-driven nucleation pathway in the formation of iron oxide nanoparticles from this compound. rsc.org

The influence of self-assembly extends beyond the initial nucleation event to the subsequent growth and organization of the nanoparticles. The term "mesocrystal" describes a superordinate structure composed of individual nanocrystals that are crystallographically aligned. The formation of such ordered assemblies is a hallmark of directional assembly processes.

While the direct formation of large-scale mesocrystals from this compound is a complex area of study, the foundational principles of directional assembly are evident. The initial templating effect of the vesicular structures imposes a degree of spatial ordering on the nascent nanoparticles. As the primary particles grow, they can do so in a way that maintains a specific crystallographic orientation relative to their neighbors, influenced by the surrounding organic matrix and interparticle forces. This can lead to the formation of larger, ordered aggregates that are precursors to or forms of mesocrystals.

Self-Assembly-Driven Nucleation Processes

Redox Chemistry and Phase Control During Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple chemical reactions that ultimately lead to the formation of iron oxide nanoparticles. The final phase, size, and morphology of these nanoparticles are highly dependent on the redox chemistry occurring within the reaction vessel.

The thermal decomposition of iron(III) oleate often results in the formation of mixed-valence iron oxides, most notably magnetite (Fe₃O₄). acs.org Magnetite contains both Fe²⁺ and Fe³⁺ ions. wikipedia.org The reducing environment generated during the decomposition of the oleate ligands can lead to the partial reduction of Fe³⁺ to Fe²⁺. acs.org

In some cases, this reduction can be so significant that it leads to the formation of a wüstite (FeO) core within a magnetite shell (FeO@Fe₃O₄). acs.org Wüstite is a non-stoichiometric iron(II) oxide. wikipedia.org The presence of FeO can impact the magnetic properties of the resulting nanoparticles. acs.org The synthesis of phase-pure magnetite often requires careful control of the reaction atmosphere, for instance, by introducing a controlled flow of oxygen to prevent excessive reduction. acs.org

The reaction environment and the byproducts generated during the thermal decomposition of this compound play a critical role in determining the final iron oxide phase. The decomposition of metal oleates can produce byproducts such as carbon monoxide (CO) and carbon dioxide (CO₂). tandfonline.com

At high temperatures, CO can act as a reducing agent, reducing Fe³⁺ and leading to nanoparticle compositions with varying oxidation states, including Fe₃O₄ and FeO. tandfonline.com The presence of CO is a significant factor in the formation of mixed-phase nanoparticles. nih.gov Conversely, the presence of CO₂ can limit the decomposition of the iron precursor and subsequent nucleation, while favoring the growth of the nanoparticles. researchgate.net The introduction of oxygen into the reaction system can transform CO into CO₂, thereby preventing the reduction of Fe₃O₄ to FeO by CO. nih.gov The careful management of these gaseous byproducts is therefore essential for controlling the phase purity of the synthesized iron oxide nanoparticles. nih.gov

Advanced Applications and Functionalization of Ferric Oleate Derived Materials

Catalytic Applications

The catalytic prowess of ferric oleate (B1233923) and its derivatives is notable in several industrial and chemical processes. Its oil-soluble nature and the catalytic activity of the iron center are key to its performance.

Ferric Oleate as a Catalyst in Heavy Oil Upgrading and Aquathermolysis

This compound has proven to be a highly effective catalyst in the aquathermolysis of heavy crude oil, a process aimed at reducing viscosity and improving the quality of the oil. d-nb.infozyxdpf.comresearchgate.net Its oil-soluble nature, due to the long-chain oleate ligand, allows for excellent dispersion within the heavy oil, enhancing contact with the oil's high-molecular-weight components. d-nb.infomdpi.com

In studies on Shengli heavy oil, this compound demonstrated superior performance in cracking heavy oil compared to cobalt and nickel oleates, achieving a viscosity reduction rate of up to 86.1%. d-nb.infozyxdpf.commdpi.comresearchgate.netalfa-chemistry.com This catalytic activity leads to a significant increase in the content of lighter components and a decrease in undesirable components like resins, nitrogen, and sulfur. d-nb.infozyxdpf.comresearchgate.netresearchgate.net The process typically involves heating the heavy oil with the this compound catalyst at temperatures around 200°C for 24 hours. researchgate.netalfa-chemistry.com The thermal stability of this compound contributes to its effectiveness as an aquathermolysis catalyst. d-nb.info Research has also shown that the introduction of a hydrogen donor, such as methanol, can further enhance the viscosity reduction rate from 81.81% to 91.23%. mdpi.com

Research Findings on this compound in Heavy Oil Upgrading:

| Catalyst System | Heavy Oil Source | Key Findings | Viscosity Reduction Rate | Reference |

|---|---|---|---|---|

| This compound | Shengli Heavy Oil | More efficient than Co and Ni oleates; increased light components. | Up to 86.1% | d-nb.infozyxdpf.commdpi.comresearchgate.netalfa-chemistry.com |

| This compound with Methanol | - | Methanol as a hydrogen donor enhanced viscosity reduction. | 91.23% | mdpi.com |

| Iron Naphthenate | Shengli Oilfield | Decreased heavy components, effectively reducing viscosity. | - | researchgate.net |

Precursor for Advanced Catalysts (e.g., Iron Phosphides for Nitrile Hydrogenation)

This compound serves as a valuable precursor for the synthesis of more complex and highly active catalysts. A notable example is the preparation of iron phosphide (B1233454) (FeₓP) nanoparticles, which have shown significant catalytic activity in liquid-phase nitrile hydrogenation. rsc.orgnih.gov

The synthesis process involves the thermal decomposition of the iron-oleate complex. acs.org Iron phosphide nanocrystals synthesized from an iron oleate precursor have demonstrated high activity and selectivity in converting various nitriles to primary amines. rsc.orgnih.gov These iron phosphide catalysts are recognized as promising due to the natural abundance, cost-effectiveness, and minimal environmental impact of iron. researchgate.net The resulting iron phosphide nanoparticles can be supported on materials like titanium dioxide (TiO₂) to further enhance their catalytic performance and reusability. rsc.orgnih.gov The Fe₂P NC/TiO₂ catalyst, for instance, has been shown to be highly effective and reusable in nitrile hydrogenation reactions. nih.gov

Role in Photocatalytic Processes (e.g., Dye Degradation via OA-coated Fe3O4 NPs)

Materials derived from this compound, specifically oleic acid-coated magnetite (Fe₃O₄) nanoparticles, are effective photocatalysts for the degradation of organic dyes in wastewater. rsc.orgresearchgate.net The oleic acid coating plays a crucial role by enhancing light absorption and promoting the separation of electron-hole pairs, while the Fe₃O₄ core drives the redox reactions necessary for degradation. rsc.orgresearchgate.net

These nanoparticles have demonstrated high efficiency in degrading dyes like Rhodamine B (RhB) under visible light irradiation, achieving up to 99.17% degradation in 340 minutes. rsc.orgresearchgate.net The photocatalytic degradation process follows first-order kinetics. rsc.orgresearchgate.net The superparamagnetic nature of these nanoparticles allows for their easy recovery using an external magnetic field and repeated reuse, making them a cost-effective and stable solution for environmental remediation. rsc.orgresearchgate.net The antibacterial properties of these nanoparticles, attributed to the generation of reactive oxygen species (ROS), add to their multifunctional appeal. rsc.orgrsc.org

Performance of Oleic Acid-Coated Fe₃O₄ NPs in Rhodamine B Degradation:

| Parameter | Value | Reference |

|---|---|---|

| Degradation Efficiency | 99.17% | rsc.orgresearchgate.net |

| Irradiation Time | 340 minutes | rsc.orgresearchgate.net |

| Light Source | Visible Light | rsc.orgresearchgate.net |

| Reaction Kinetics | First-order | rsc.orgresearchgate.net |

Environmental Remediation

The application of this compound-derived materials extends to crucial environmental cleanup efforts, particularly in the removal of heavy metals and emerging contaminants from water sources.

Adsorption of Heavy Metal Ions from Aqueous Solutions

Oleate-modified iron oxide nanoparticles are effective adsorbents for removing heavy metal ions from aqueous solutions. nih.gov The oleic acid coating on the nanoparticles provides a surface that can bind with various heavy metal ions. nih.gov These functionalized nanoparticles have been used to remove ions such as cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). nih.gov

The adsorption capacity of these materials can be significant, with reported values ranging from 0.59 to 108.93 mg/g for different heavy metals. nih.gov The efficiency of removal is often influenced by factors such as pH, the initial concentration of the metal ions, and the dose of the adsorbent. researchgate.net The magnetic properties of the iron oxide core allow for easy separation of the nanoparticles from the water after the adsorption process is complete. nih.gov

Removal of Emerging Contaminants (e.g., Nanoplastics, Microplastics)

A novel and critical application of materials derived from this compound is the removal of nanoplastics and microplastics from water. ucsd.edusciworthy.com This method utilizes iron oxide nanoparticles (IONPs) with a hydrophobic coating, which can be produced through the thermal decomposition of an iron oleate precursor. sciworthy.comnih.gov The hydrophobic coating repels water while attracting nonpolar plastic particles. ucsd.edu

These magnetic nanoparticles are introduced into the water, where they bind to the nanoplastic and microplastic particles. ucsd.edu Subsequently, a magnet is used to attract and remove the iron oxide nanoparticles along with the attached plastic pollutants. ucsd.edusciworthy.com This method has shown high efficiency, with the ability to remove 100% of plastic particles in a size range of 2–5 mm and nearly 90% of nanoplastic particles ranging from 100 nm to 1000 nm from both freshwater and saltwater samples. nih.gov The cost-effectiveness of these iron-oxide particles suggests their potential as a scalable and permanent solution for microplastic and nanoplastic pollution. ucsd.edu

Advanced Materials Science Applications

This compound is a pivotal precursor for synthesizing monodisperse iron oxide nanoparticles with precisely controlled size, shape, and magnetic properties, which are critical for applications in spintronics. nih.gov Spintronic devices leverage the spin of electrons, in addition to their charge, to store and process information. Nanoparticles derived from this compound, particularly magnetite (Fe₃O₄), are of interest due to their half-metallic nature and high spin polarization at room temperature. aip.org

The oleic acid coating, a direct result of the this compound precursor, plays a crucial dual role. It acts as a surfactant during synthesis to control nanoparticle growth and prevent aggregation, and it forms an insulating tunnel barrier between adjacent magnetic nanoparticle cores when assembled into films. aip.orgacs.org This structure is essential for observing spin-dependent transport phenomena like tunneling magnetoresistance (TMR). TMR is the change in electrical resistance of a material in response to an external magnetic field.

Researchers have fabricated self-assembled films of oleic acid-coated Fe₃O₄ nanocrystals that exhibit large negative magnetoresistance. acs.org In one study, a film of oleic acid-coated Fe₃O₄ nanocrystals demonstrated a significant negative magnetoresistance (MR) of approximately -60% at 200 K and -50% at 295 K. acs.org The observed TMR is attributed to spin-dependent electron tunneling across the oleic acid barriers between the Fe₃O₄ cores. aip.orgacs.org The alignment of the magnetic moments of the nanoparticles by an external field reduces the scattering of spin-polarized electrons, leading to a decrease in resistance.

The integration of these nanoparticles into spintronic device structures, such as pseudo-spin-valves, has also been demonstrated. By coating a pseudo-spin-valve thin film with these magnetically assembled nanoparticles, researchers have observed enhanced MR ratios and modulated magnetization switching behavior. researchgate.net The controlled synthesis afforded by the this compound precursor allows for the fine-tuning of nanoparticle properties, such as size and crystallinity, which in turn influences the magnetic behavior and the performance of the resulting spintronic device. nih.govresearchgate.net For example, octahedral Fe₃O₄ nanoparticles, which can be synthesized from iron-oleate precursors, have shown higher saturation magnetization and larger TMR values compared to their spherical counterparts, attributed to their lower surface anisotropy and better stoichiometry. aip.org

| Property | Value | Conditions | Reference |

| Magnetoresistance (MR) | ~ -60% | 200 K, 1 T | acs.org |

| Magnetoresistance (MR) | ~ -50% | 295 K, 0.2 T | acs.org |

| Tunneling Magnetoresistance (TMR) | 38% | Room Temp, 1.0 T | aip.org |

| Tunneling Magnetoresistance (TMR) | 69% | 180 K | aip.org |

| Saturation Magnetization (Octahedral NPs) | 77 emu/g | Room Temp | aip.org |

| Saturation Magnetization (Spherical NPs) | 71 emu/g | Room Temp | aip.org |

The thermal decomposition of this compound is a widely used method to produce oleic acid-capped iron oxide nanoparticles that can be incorporated into polymer matrices to create functional nanocomposites with enhanced properties. researchgate.netresearchgate.net The oleic acid surface layer facilitates dispersion within hydrophobic polymer matrices and ensures a good interface between the inorganic nanoparticle and the organic polymer. d-nb.infohilarispublisher.com These nanocomposites combine the processability of polymers with the magnetic, mechanical, and thermal advantages of the nanoparticles. mdpi.com

The inclusion of these nanoparticles can significantly alter the properties of the host polymer. For example, in polyamide-6 (PA6) nanocomposites, the addition of oleic acid-coated iron oxide nanoparticles has been shown to affect the polymer's crystallinity and thermal properties. d-nb.info Depending on the loading of the oleic acid coating on the nanoparticles, the degree of crystallinity and the glass transition temperature of the PA6 matrix can be modulated. d-nb.info

Similarly, flexible nanocomposites have been prepared by incorporating this compound-derived nanoparticles into a poly(vinyl alcohol) (PVA) matrix. niscpr.res.in Characterization of these Fe-OA-PVA films revealed changes in surface properties, with the material's hydrophilicity shifting towards a more hydrophobic nature as the nanoparticle concentration increased. niscpr.res.in

The mechanical properties of polymers can also be significantly enhanced. In self-healing nanocomposites based on ionic interactions, the integration of cationically functionalized iron oxide nanoparticles led to an increase in the shear modulus of the material. The shear modulus was observed to increase from 3.7 MPa in the pristine polymer to 7.5 MPa for composites containing 20 wt% nanoparticles. mdpi.com This reinforcement effect is attributed to the formation of agglomerates and the interaction between the nanoparticles and the polymer chains. mdpi.com

The table below summarizes the effect of incorporating this compound-derived nanoparticles on the properties of various polymer nanocomposites.

| Polymer Matrix | Nanoparticle Loading (wt%) | Property Change | Observation | Reference |

| Polyamide-6 (PA6) | 1 | Crystallinity | Increased from 47.07% to 57.32% (with 22 wt% OA coating on NPs) | d-nb.info |

| Polyamide-6 (PA6) | 1 | Glass Transition (Tg) | Decreased from 46.35 °C to 42.63 °C (with 22 wt% OA coating on NPs) | d-nb.info |

| Poly(vinyl alcohol) (PVA) | 0.25 - 2 | Surface Wettability | Contact angle increased from 72.6° to 87.0°, indicating increased hydrophobicity. | niscpr.res.in |

| Ionic Copolymer | 2 | Shear Modulus | Increased from 3.7 MPa to 5.6 MPa | mdpi.com |

| Ionic Copolymer | 10 | Shear Modulus | Increased from 3.7 MPa to 6.3 MPa | mdpi.com |

| Ionic Copolymer | 20 | Shear Modulus | Increased from 3.7 MPa to 7.5 MPa | mdpi.com |

These examples highlight the versatility of this compound as a precursor for creating nanoparticles that can be used to develop a wide range of functional nanocomposites with tailored properties for various materials science applications.

Computational and Theoretical Studies of Ferric Oleate Systems

Density Functional Theory (DFT) Investigations of Adsorption and Interaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of ferric oleate (B1233923), DFT studies have been crucial in elucidating the adsorption and interaction mechanisms at the interface between oleate molecules and iron oxide surfaces.

DFT calculations have been employed to study the interaction of oleate with various iron oxides, including hematite (B75146), magnetite, and goethite. iaea.org These studies reveal that the oleate-magnetite complex is the most stable among the three. iaea.org The calculations help in determining interaction energies and understanding the nature of the chemical bonding. For instance, in the interaction of oleate with a siderite (iron carbonate) surface, DFT calculations have shown the formation of a covalent bond between the oxygen atoms of the oleate and the iron atoms on the mineral surface. mdpi.com This is evidenced by the calculated interaction energy of -360.006 kJ/mol and an O-Fe bond distance of 1.746 Å. mdpi.com

Mulliken population analysis, a method used in computational chemistry to assign charges to individual atoms, further clarifies the nature of this bond. It has been shown that electrons are transferred from the oxygen atoms of the oleate to the iron atoms of the siderite lattice, confirming the covalent character of the bond. mdpi.com Specifically, the valence-electron configurations of the interacting iron and oxygen atoms change, indicating a sharing of electrons. mdpi.com

Furthermore, DFT calculations can predict how oleate molecules orient themselves on different crystal faces of iron oxides. These theoretical findings have been validated by experimental techniques such as contact angle measurements and flotation studies, which show a correlation between the calculated interaction energies and the observed surface properties. iaea.org In some cases, infrared spectroscopy has been used to compare the vibrational spectra of ferric oleate with that of oleate chemisorbed on hematite surfaces, suggesting that the chemisorption does not necessarily result in the formation of a simple this compound layer. mdpi.com

Table 1: DFT Calculated Interaction Properties of Oleate with Iron-Containing Surfaces

| System | Calculated Interaction Energy (kJ/mol) | O-Fe Bond Distance (Å) | Key Finding | Reference |

| Oleate on Siderite (101) surface | -360.006 | 1.746 | Formation of a covalent bond via electron transfer from oleate oxygen to surface iron. | mdpi.com |

| Oleate on Magnetite | Most stable complex | Not specified | Magnetite forms a more stable complex with oleate compared to hematite and goethite. | iaea.org |

Molecular Dynamics Simulations for Self-Assembly and Surface Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of atoms and molecules. This technique has been instrumental in understanding the self-assembly of this compound complexes and their interactions with surfaces over time. nih.gov

MD simulations can model the behavior of oleate molecules in solution and at interfaces, providing insights into processes like micelle formation and adsorption onto nanoparticle surfaces. rsc.orgresearchgate.net These simulations can be performed at different levels of detail, from all-atom models that provide high resolution to coarse-grained models that allow for the study of larger systems and longer timescales. researchgate.netnih.gov